molecular formula C13H9BrO B3033872 4-Bromo-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1237107-66-2

4-Bromo-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B3033872
CAS No.: 1237107-66-2
M. Wt: 261.11 g/mol
InChI Key: KBDRVBHOXVVOPL-UHFFFAOYSA-N
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Description

4-Bromo-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H9BrO It is a derivative of biphenyl, where a bromine atom is substituted at the 4th position and an aldehyde group at the 3rd position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde typically involves the bromination of biphenyl followed by formylation. One common method is the bromination of biphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromobiphenyl is then subjected to a formylation reaction using a reagent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4).

Industrial Production Methods

Industrial production methods for 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a hydroxyl group using aqueous sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

    Oxidation: 4-Bromo-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4-Bromo-[1,1’-biphenyl]-3-methanol.

    Substitution: 4-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde.

Scientific Research Applications

4-Bromo-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-Bromo-[1,1’-biphenyl]-3-carbaldehyde can be compared with other similar compounds such as:

    4-Bromo-[1,1’-biphenyl]-2-carbaldehyde: Similar structure but with the aldehyde group at the 2nd position.

    4-Chloro-[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    4-Bromo-[1,1’-biphenyl]-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different functional groups and positions of substitution.

Properties

IUPAC Name

2-bromo-5-phenylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDRVBHOXVVOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (7.35 g) and benzoyl peroxide (196 mg) were added to a solution of 4-bromo-2-methylbiphenyl (5.0 g) in carbon tetrachloride (150 ml), and the mixture was stirred over night under reflux condition. After cooling to room temperature, the reaction mixture was poured into water and extracted with chloroform. The organic layer was washed with saturated saline solution and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated therefrom under reduced pressure to give the residue. The residue was purified by silica gel column chromatography (n-hexane-ethyl acetate) to obtain 4-bromo-2-(dibromomethyl)biphenyl (7.9 g). Sodium acetate (9.6 g) was added to a solution of 4-bromo-2-(dibromomethyl)biphenyl in acetic acid (240 ml) and stirred for two days under reflux condition. After cooling to room temperature, 4M hydrochloric acid (50 ml) was added to the reaction mixture, and the resulting mixture was stirred for two hours under reflux condition. After cooling to room temperature, the solvent was evaporated therefrom under reduced pressure to give the residue, ethyl acetate was added to the resulting residue, and the resultant was washed with 1M hydrochloric acid and saturated saline solution in order and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated from the filtrate under reduced pressure to give the residue, and the resulting residue was dried to obtain 4-bromo biphenyl-3-carboaldehyde (5.05 g).
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
4-bromo-2-(dibromomethyl)biphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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